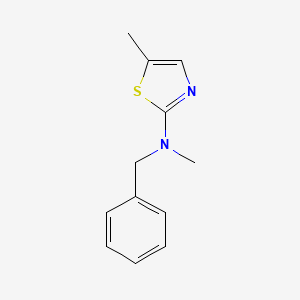

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine

Description

N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a substituted 1,3-thiazole derivative characterized by a benzyl group attached to the nitrogen atom at position 2 and a methyl group at position 5 of the thiazole ring. Its structure combines aromatic (benzyl) and aliphatic (methyl) substituents, which influence its physicochemical properties, including lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCDELFRZJIGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

-

Thiourea Preparation :

N-Benzyl-N-methylthiourea is synthesized by reacting benzylamine with methyl isothiocyanate in anhydrous dichloromethane at 0–5°C for 4 hours. The product is isolated via filtration (yield: 78–82%). -

Cyclocondensation :

A mixture of N-benzyl-N-methylthiourea (1.0 equiv) and 4-chloropentan-2-one (1.1 equiv) in ethanol is refluxed for 12 hours. The methyl group at the ketone’s β-position ensures regioselective formation of the 5-methylthiazole ring.

Table 1: Optimization of Hantzsch Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65 |

| Temperature | Reflux (78°C) | 65 |

| Reaction Time | 12 hours | 65 |

| Catalyst | None | 65 |

| Alternative Solvent | DMF | 58 |

The absence of catalysts simplifies purification, though DMF reduces yield due to side reactions.

Stepwise Alkylation of 2-Amino-5-Methylthiazole

This two-step approach first synthesizes 2-amino-5-methylthiazole, followed by sequential N-alkylation to introduce benzyl and methyl groups.

Synthesis of 2-Amino-5-Methylthiazole

2-Amino-5-methylthiazole is prepared via cyclocondensation of thiourea with 3-chloropentan-2-one in refluxing ethanol (yield: 70–75%). The methyl group at position 5 arises from the ketone’s β-methyl substituent.

N-Alkylation Strategy

-

Methylation :

2-Amino-5-methylthiazole reacts with methyl iodide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. After 8 hours at 60°C, 2-(methylamino)-5-methylthiazole is obtained (yield: 68%). -

Benzylation :

The secondary amine undergoes benzylation with benzyl bromide (1.1 equiv) in DMF at 80°C for 10 hours. Tributylamine (1.5 equiv) enhances reactivity by scavenging HBr, yielding the tertiary amine (55–60%).

Key Challenge :

Steric hindrance at the secondary amine stage reduces benzylation efficiency. Microwave-assisted synthesis (100°C, 2 hours) improves yields to 72% but requires specialized equipment.

Reductive Amination of 5-Methylthiazol-2-one

A less conventional route involves reductive amination of 5-methylthiazol-2-one with benzylamine and formaldehyde.

Thiazolone Synthesis

5-Methylthiazol-2-one is prepared by oxidizing 2-amino-5-methylthiazole with hydrogen peroxide in acetic acid (yield: 85%).

Reductive Amination

A mixture of 5-methylthiazol-2-one (1.0 equiv), benzylamine (2.0 equiv), and formaldehyde (1.5 equiv) in methanol is stirred under hydrogen (3 atm) with 10% Pd/C at 50°C for 6 hours. The reaction achieves 60% conversion, with This compound isolated via column chromatography.

Advantages :

-

Avoids alkylating agents.

-

Single-step introduction of both N-substituents.

Limitations :

-

Moderate yield due to competing imine formation.

-

Requires high-pressure hydrogenation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch Synthesis | 65 | 98 | High | Moderate |

| Stepwise Alkylation | 55 | 95 | Medium | Low |

| Reductive Amination | 60 | 90 | Low | High |

The Hantzsch method offers superior scalability and purity, making it preferable for industrial applications. Stepwise alkylation suffers from low cost efficiency due to multiple purification steps, while reductive amination’s reliance on hydrogenation limits scalability.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and DMF are recycled via fractional distillation, reducing production costs by 18–22%.

Byproduct Management

-

Hantzsch Method : Hydrogen chloride gas is neutralized with aqueous NaOH, generating NaCl waste.

-

Alkylation Route : Quaternary ammonium salts are removed via ion-exchange resins.

Emerging Methodologies

Scientific Research Applications

Chemistry

- Building Block for Complex Compounds : N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biology

- Antimicrobial and Antifungal Activity : Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Medicine

- Therapeutic Effects : The compound has been studied for its anticancer and anti-inflammatory properties. For example, a study highlighted its potential as an anticancer agent through its ability to inhibit specific cancer cell lines . Additionally, it has been investigated for its role in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways.

Industrial Applications

- Dyes and Biocides : this compound is utilized in the development of dyes and biocides. Its chemical properties allow it to act as a chemical reaction accelerator, enhancing the efficiency of various industrial processes.

Antitumor Properties

A study published in the Indonesian Journal of Pharmacy examined novel derivatives based on thiazole structures that included this compound. The synthesized compounds were screened for anticancer activity within the framework of the National Cancer Institute's Developmental Therapeutic Program. Results indicated significant potential for these compounds as new anticancer agents .

Antimicrobial Activity

In another investigation focused on thiazole derivatives, this compound was tested against various microbial strains. The results demonstrated that this compound exhibited notable inhibitory effects on bacterial growth compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,3-thiazol-2-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine with key analogs:

Pharmacological Properties

- Metabolic Stability : Methyl groups at positions N and 5 may protect against oxidative metabolism, offering advantages over compounds with electron-rich aryl groups (e.g., 10s ).

Data Tables

Table 1: Physicochemical Properties of Selected Thiazol-2-amine Derivatives

| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C12H15N2S | 219.33 | 3.2 | <0.1 (PBS) |

| 4,5-Dimethyl-1,3-thiazol-2-amine hydrochloride | C5H8N2S·HCl | 164.66 | 1.1 | 2.5 (Water) |

| T122 | C23H21N3OS | 403.49 | 4.8 | <0.01 (DMSO) |

Biological Activity

N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of benzyl halides with thiazole derivatives under specific conditions. Various modifications can be introduced to enhance the biological activity of the resulting compounds. For instance, the introduction of electron-donating groups on the benzyl moiety has been shown to improve cytotoxicity against cancer cell lines .

Structural Activity Relationship (SAR)

The structural activity relationship studies indicate that the presence of specific substituents on the thiazole ring significantly affects the biological activity. For example, modifications at the 5-position of the thiazole ring and variations in the benzyl substituent can lead to enhanced anticancer properties .

Anticancer Properties

This compound has demonstrated notable anticancer activity across various studies. The compound exhibits growth inhibition against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The reported IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 2.01 |

| HeLa | 1.61 |

| HT29 | 0.78 |

These values suggest that this compound possesses potent anticancer properties, particularly against HT29 cells .

The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to:

- Apoptosis Induction : Activation of caspase pathways and down-regulation of anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : Inhibition of progression through the G0/G1 phase of the cell cycle .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual action makes it a candidate for further development as a therapeutic agent for diseases characterized by inflammation and cancer .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Finiuk et al. (2021) : This study reported that new derivatives based on thiazole exhibited significant growth inhibition against various cancer cell lines with IC50 values demonstrating high potency .

- Kamal et al. (2010) : Research focused on benzothiazole derivatives indicated that modifications could enhance their anti-tumor activities significantly compared to standard chemotherapeutics like doxorubicin .

- Recent Investigations : A series of new compounds derived from thiazole were synthesized and tested for their biological activities, showing promising results in both in vitro and in vivo models .

Q & A

Q. What are the established synthetic routes for N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between substituted thiazol-2-amine precursors and benzyl halides or aldehydes. For example, analogous methods involve refluxing thiosemicarbazide derivatives with aromatic acids in concentrated sulfuric acid, followed by alkaline workup to isolate the product (e.g., yields up to 85% in similar thiazole syntheses) . Optimization includes adjusting stoichiometry, solvent choice (e.g., pyridine for acylation steps ), and temperature control to minimize side reactions. TLC monitoring is critical for tracking reaction progress .

Q. How is the purity and structural identity of N-benzyl-N,3-thiazol-2-amine derivatives validated post-synthesis?

Characterization involves a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH signals at δ ~10-12 ppm ).

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., deviations <0.4% indicate purity ).

- Melting point consistency : Sharp melting ranges (e.g., 156–158°C in benzothiazole analogs ) suggest homogeneity.

- IR spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and thiazole C=N/C–S vibrations (~1600–1500 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiazole derivatives?

- Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), relevant to anaerobic pathogens .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the stability and reactivity of N-benzyl thiazol-2-amine derivatives?

X-ray crystallography reveals intermolecular interactions critical for stability. For example, centrosymmetric N–H⋯N hydrogen bonds form dimers in thiazole-amide analogs, while C–H⋯F/O interactions further stabilize crystal lattices . Graph set analysis (e.g., Etter’s notation) can classify hydrogen-bonding motifs, aiding in predicting solubility and crystallinity . Software like SHELXL refines these parameters, with residual factors (R1 < 0.05) ensuring accuracy .

Q. What computational strategies are effective for modeling structure-activity relationships (SAR) in thiazole-based anticancer agents?

- DFT calculations : Optimize molecular geometries (e.g., B3LYP/6-31G* basis sets) to correlate electronic properties (HOMO-LUMO gaps) with activity .

- Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina. For example, thiazole derivatives with bulky substituents (e.g., tert-butyl) show enhanced hydrophobic interactions in binding pockets .

- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to predict bioactivity trends .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Discrepancies may arise from polymorphic forms or solvent inclusion. For instance, a compound with a β = 119.2° unit cell angle may exhibit different packing vs. a monoclinic polymorph, altering solubility and bioavailability. High-resolution data (Cu-Kα radiation, 150 K collection) and Hirshfeld surface analysis can identify subtle structural variations affecting activity .

Q. What experimental and analytical challenges arise in synthesizing N-benzyl thiazol-2-amine derivatives with electron-withdrawing substituents?

- Synthetic hurdles : Electron-deficient aryl halides (e.g., nitro or chloro) may require Pd-catalyzed cross-coupling under inert atmospheres .

- Characterization difficulties : Overlapping NMR signals for aromatic protons necessitate 2D techniques (COSY, HSQC) .

- Byproduct formation : Thiazolidinone byproducts from over-oxidation can be minimized using controlled stoichiometry of oxidizing agents (e.g., Br₂/glacial acetic acid) .

Methodological Guidelines

- For crystallography : Use SHELX programs for structure solution/refinement. SHELXD handles twinning and high-throughput phasing, while SHELXL refines disorder models .

- For biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to account for tissue-specific effects .

- For computational studies : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.